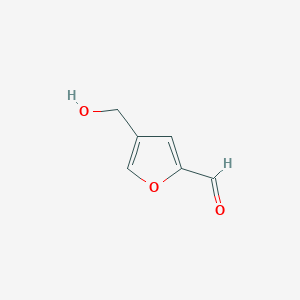

4-(Hydroxymethyl)furan-2-carbaldehyde

描述

Context within Furanic Chemistry and Biomass Valorization

4-(Hydroxymethyl)furan-2-carbaldehyde is a furanic compound, a class of organic molecules derived from the dehydration of sugars. pharmaguideline.com These compounds are central to the concept of biomass valorization, which aims to convert non-edible plant matter, or lignocellulosic biomass, into valuable chemicals and fuels. rsc.orgnih.gov The most well-known furanic compound is 5-hydroxymethylfurfural (B1680220) (5-HMF), which has been extensively studied as a platform chemical for the synthesis of a wide array of products. mdpi.com

This compound, an isomer of 5-HMF, has historically received less attention. However, with the advancement of catalytic processes and biosynthetic pathways, its production is becoming more feasible, opening up new avenues for the creation of novel furan-based materials. researchgate.net The primary route for its synthesis involves the acid-catalyzed dehydration of ketohexoses, which can be derived from the oxidation of biomass-derived glycerol. researchgate.net

Structural Features and Functional Group Significance within the Furan (B31954) Ring System

The structure of this compound consists of a central furan ring with a hydroxymethyl group (-CH₂OH) at the 4-position and a carbaldehyde (or formyl) group (-CHO) at the 2-position. nih.gov This arrangement of functional groups is distinct from its more common isomer, 5-HMF, where both functional groups are at the ends of the furan ring (positions 2 and 5).

The reactivity of the furan ring is significantly influenced by the positions of its substituents. In general, electrophilic substitution reactions on the furan ring preferentially occur at the α-positions (2 and 5) because the intermediate carbocation is more stabilized by resonance. quora.comvaia.com In this compound, the presence of an electron-withdrawing carbaldehyde group at the 2-position deactivates the ring towards electrophilic attack, while the hydroxymethyl group at the 4-position has a less pronounced electronic effect. This unique substitution pattern influences the molecule's chemical behavior and the properties of the polymers and other materials derived from it. acs.org

The key difference in the substitution pattern between this compound and 5-HMF leads to the formation of different dicarboxylic acids upon oxidation. While 5-HMF yields the linear furan-2,5-dicarboxylic acid (FDCA), this compound produces the bent furan-2,4-dicarboxylic acid (2,4-FDCA). acs.orgrsc.org This structural difference in the diacid monomer has significant implications for the properties of resulting polyesters. acs.org

Scope and Importance of Academic Research on this compound

Academic research on this compound is primarily focused on its potential as a renewable building block for the chemical industry. A significant area of investigation is its conversion to furan-2,4-dicarboxylic acid (2,4-FDCA), a promising bio-based monomer for the synthesis of novel polyesters. researchgate.netrsc.org

Studies have shown that copolyesters synthesized with a mixture of 2,5-FDCA and 2,4-FDCA exhibit tunable thermal properties. acs.org For instance, the incorporation of 2,4-FDCA can modify the crystallinity and glass transition temperature of the resulting polymers. acs.org Research into polyesters derived from 2,4-FDCA suggests they could offer different mechanical and barrier properties compared to their 2,5-FDCA counterparts, potentially leading to new applications for bio-based plastics. acs.org

Furthermore, biosynthetic routes to this compound are being explored. The enzyme 4-(hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthase has been identified, which catalyzes the formation of a phosphorylated precursor to this compound, indicating the potential for its production through fermentation processes. researchgate.net The development of efficient in vivo synthesis methods could make this compound a more accessible and economically viable platform chemical for a sustainable future.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆O₃ |

| Molecular Weight | 126.11 g/mol |

| IUPAC Name | This compound |

| CAS Number | 158360-01-1 |

| Appearance | Solid or Semi-solid or liquid or lump |

Data sourced from PubChem and commercial supplier information. nih.govvaia.com

Comparison of Furan Dicarboxylic Acid Isomers

| Feature | Furan-2,5-dicarboxylic acid (from 5-HMF) | Furan-2,4-dicarboxylic acid (from 4-HMF) |

|---|---|---|

| Structure | Linear | Bent |

| Polymer Properties | Forms semi-crystalline homopolymers (e.g., PEF) | Forms amorphous homopolymers (e.g., 2,4-PEF) |

Information based on comparative studies of their respective polyesters. acs.org

Structure

3D Structure

属性

IUPAC Name |

4-(hydroxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c7-2-5-1-6(3-8)9-4-5/h1,3-4,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQBROOJXNICMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1CO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80415739 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158360-01-1 | |

| Record name | 4-(Hydroxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80415739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for 4 Hydroxymethyl Furan 2 Carbaldehyde

Chemical Synthesis Approaches

The chemical synthesis of 4-(Hydroxymethyl)furan-2-carbaldehyde, also known as 4-hydroxymethylfurfural (4-HMF), presents unique challenges due to the targeted 2,4-substitution pattern on the furan (B31954) ring.

Targeted Synthetic Routes for this compound

The production of 2,4-substituted furans like 4-HMF is often complex and costly. aimspress.com A notable published method for synthesizing 4-HMF begins with the base-catalyzed condensation of dihydroxyacetone (DHA). aimspress.com This starting material can be derived from the biocatalyzed or metal-catalyzed oxidation of glycerol, a renewable resource. The process involves multiple steps with precise control over reaction conditions:

Oxidation of Glycerol: Dihydroxyacetone is first prepared from glycerol.

Condensation: A base-catalyzed condensation of the resulting dihydroxyacetone produces ketohexoses.

Dehydration: The ketohexoses are then converted to 4-HMF through an acid-catalyzed dehydration. aimspress.com

This multi-step synthesis requires a variety of catalysts and careful management of pH, reactor air speed, and fluctuating temperatures, which range from approximately 50°C during the oxidation step, down to around 0°C for condensation, and up to 110°C for the final dehydration. aimspress.comresearchgate.net

Strategies for Furan-2-carbaldehyde Derivatives with Hydroxymethyl Substituents

While direct synthesis of this compound is challenging, various strategies exist for producing other furan-2-carbaldehyde derivatives that feature hydroxymethyl groups, primarily its isomer, 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF). These methods provide insight into the functionalization of the furan ring.

One common approach involves the Vilsmeier-Haack reaction for formylation. For instance, furfuryl alcohol can be converted to 5-(hydroxymethyl)furan-2-carbaldehyde. orientjchem.org Further modifications can be made, such as converting the aldehyde to an amide. For example, 5-(Acetoxymethyl)furan-2-carboxylic acid can be reacted with tryptamine (B22526) using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) to form an amide derivative. orientjchem.org

Another strategy focuses on creating sulfonate derivatives of 5-HMF, such as triflates, tosylates, and mesylates. google.comgoogle.com These HMF-sulfonates are valuable precursors for synthesizing a wide range of other derivatives through reactions like alkylation, amination, esterification, and halogenation. google.com The synthesis involves reacting 5-HMF with a sulfonate species in the presence of either a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile. google.com

Furthermore, Suzuki-Miyaura cross-coupling reactions are employed to synthesize more complex furan-2-carbaldehyde derivatives. Starting materials like 5-iodofuran-2-carbaldehyde or (5-formylfuran-2-yl)boronic acid can be reacted with an appropriate boronic acid or bromobenzene (B47551) to create intermediates which are then further modified. nih.gov

| Derivative | Starting Material(s) | Key Reaction Type(s) | Reference |

|---|---|---|---|

| This compound | Dihydroxyacetone (from Glycerol) | Condensation, Dehydration | aimspress.com |

| 5-(Hydroxymethyl)furan-2-carbaldehyde | Furfuryl alcohol | Vilsmeier-Haack (Formylation) | orientjchem.org |

| 5-HMF-Sulfonates | 5-(Hydroxymethyl)furan-2-carbaldehyde | Sulfonylation | google.comgoogle.com |

| Substituted 2-(furan-2-ylmethylene)hydrazine-1-carbothioamides | 5-Iodofuran-2-carbaldehyde, (4-carbamoylphenyl)boronic acid | Suzuki-Miyaura coupling, Condensation | nih.gov |

Enzymatic and Biotechnological Production of this compound Precursors

Nature offers a distinct and highly efficient pathway for synthesizing a phosphorylated precursor to furan-containing molecules. This biosynthesis is rare in biological systems but has been identified in methanogenic archaea. aimspress.comresearchgate.netnih.gov

Role of 4-(Hydroxymethyl)-2-furancarboxyaldehyde-phosphate Synthase (MfnB) in Biosynthesis

The biosynthesis of the furan moiety of coenzyme methanofuran (B1217411) in methanogens like Methanocaldococcus jannaschii involves a novel enzyme: 4-(Hydroxymethyl)-2-furancarboxyaldehyde-phosphate synthase (MfnB). researchgate.netnih.gov This single enzyme is remarkable as it catalyzes the conversion of two molecules of D-glyceraldehyde-3-phosphate (GA-3P) into 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P). acs.orgacs.orgnih.gov This product, 4-HFC-P, is the first distinct intermediate in this biosynthetic pathway. researchgate.netnih.gov

MfnB exhibits a typical α/β TIM barrel fold, a structure common in Class I aldolases. aimspress.comnih.gov However, the series of reactions it catalyzes is far more complex than a simple aldol (B89426) condensation. researchgate.netresearchgate.net The enzyme's function is crucial for producing the furan core of methanofuran, and understanding its structure-function relationship is a key area of research for potential industrial applications in producing biobased polymers and chemicals. researchgate.netnih.govaimspress.com Site-directed mutagenesis studies have identified several strictly conserved residues (Asp25, Lys27, Lys85, and Asp151) in the active site that are essential for its catalytic activity. nih.gov

Mechanistic Studies of 4-(Hydroxymethyl)-2-furancarboxyaldehyde-phosphate (4-HFC-P) Biosynthesis from Glyceraldehyde-3-phosphate

The proposed mechanism suggests the enzyme active site has two binding sites for the two GA-3P molecules. aimspress.comacs.orgacs.org The process unfolds as follows:

Isomerization: One molecule of GA-3P is converted into dihydroxyacetone phosphate (B84403) (DHAP) within the active site. This occurs through a triose phosphate isomerase-like reaction without the release of DHAP. acs.orgacs.orgnih.gov

Schiff Base Formation and Elimination: The second molecule of GA-3P forms a Schiff base with a key lysine (B10760008) residue (Lys27) in the active site. acs.orgnih.gov This is followed by a phosphate elimination reaction, generating an enzyme-bound methylglyoxal-like intermediate. acs.orgacs.org

Aldol Condensation: An aldol condensation then occurs between the DHAP formed in the first step and the enzyme-bound enol form of the methylglyoxal (B44143) intermediate. acs.orgacs.org

Cyclization and Dehydration: The catalytic cycle concludes with a cyclization and two subsequent dehydration reactions, facilitated by general acids and bases within the active site, to form the final product, 4-HFC-P. aimspress.comacs.org

| Enzyme | Substrate(s) | Product | Key Mechanistic Steps | Organism Source |

|---|---|---|---|---|

| 4-(Hydroxymethyl)-2-furancarboxyaldehyde-phosphate Synthase (MfnB) | 2x Glyceraldehyde-3-phosphate (GA-3P) | 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) | Isomerization, Phosphate Elimination, Aldol Condensation, Cyclization, Dehydration | Methanocaldococcus jannaschii |

Chemical Reactivity and Transformation Pathways of 4 Hydroxymethyl Furan 2 Carbaldehyde

Reactivity of the Aldehyde Functionality

The aldehyde group at the C2 position of the furan (B31954) ring is a primary site for a range of chemical transformations, including nucleophilic additions and redox reactions.

Condensation Reactions, including Schiff Base Formation

The aldehyde group of furan-2-carbaldehydes readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. derpharmachemica.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. acgpubs.org These Schiff bases are important intermediates in organic synthesis and can act as ligands for metal complexes. derpharmachemica.comnih.gov For instance, furan-2-carbaldehyde can react with diamines, such as ethylene (B1197577) diamine or propane-1,3-diamine, to form bis-Schiff bases. derpharmachemica.comnih.gov

Another significant condensation reaction is the Knoevenagel condensation, where the aldehyde reacts with active methylene (B1212753) compounds. While specific studies on 4-(hydroxymethyl)furan-2-carbaldehyde are limited, its close structural analog, 5-hydroxymethylfurfural (B1680220) (HMF), readily participates in Knoevenagel condensation with compounds like malonic acid and diethyl malonate in the presence of catalysts such as ammonium (B1175870) bicarbonate. tue.nl This reaction proceeds through the formation of a catalytically active double Schiff base intermediate. tue.nl A similar reactivity is anticipated for this compound. The reaction with 3,3-Dimethyl-2-butanone, for example, leads to the formation of an α,β-unsaturated carbonyl compound. mdpi.com

Table 1: Examples of Condensation Reactions

| Reactant | Reaction Type | Product Type | Catalyst/Conditions |

|---|---|---|---|

| Primary Amine (e.g., Ethylene Diamine) | Schiff Base Formation | Imine/Schiff Base | Ethanol, heat |

| Active Methylene Compound (e.g., Diethyl Malonate) | Knoevenagel Condensation | Substituted Alkene | Ammonium Bicarbonate |

| Ketone (e.g., 3,3-Dimethyl-2-butanone) | Knoevenagel Condensation | α,β-Unsaturated Ketone | Alkaline conditions |

Oxidation Reactions of the Aldehyde Group

The aldehyde functionality of furanic aldehydes can be selectively oxidized to a carboxylic acid group. In the case of the closely related HMF, the oxidation of the aldehyde group is often the first step in the synthesis of 2,5-furandicarboxylic acid (FDCA), a key bio-based polymer building block. nih.govresearchgate.netacs.org This initial oxidation leads to the formation of 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). nih.govresearchgate.netmdpi.com This transformation highlights that the aldehyde group is generally more susceptible to oxidation than the hydroxymethyl group. nih.gov Various catalytic systems, including those based on noble metals and even whole-cell biocatalysts, have been developed for this selective oxidation. mdpi.com For example, the bacterium Deinococcus wulumuqiensis R12 has been shown to be highly effective in oxidizing HMF to HMFCA with high yields. mdpi.com

Reduction Reactions of the Aldehyde Group

The aldehyde group can be selectively reduced to a primary alcohol. The catalytic hydrogenation of HMF, for instance, yields 2,5-bis-(hydroxymethyl)furan (BHMF). researchgate.net This reduction is a crucial step in producing valuable monomers for bio-based polyesters and polyurethanes. researchgate.net Various heterogeneous metal catalysts are employed for this hydrogenation, and the reaction conditions can be optimized to achieve high selectivity for the desired diol. researchgate.net Microorganisms are also capable of reducing the aldehyde group; for example, Clostridium acetobutylicum can convert HMF to its corresponding alcohol. science.gov

Transformations Involving the Hydroxymethyl Group

The hydroxymethyl group at the C4 position offers another site for chemical modification, enabling the synthesis of a different set of derivatives.

Derivatization to Esters and Ethers

The primary alcohol of the hydroxymethyl group can be converted into esters and ethers through standard derivatization reactions. Esterification can be carried out with carboxylic acids or their derivatives. For example, the diol product from HMF reduction, BHMF, can be esterified with long-chain fatty acids using enzymatic catalysts like Novozym 435. researchgate.net The hydroxymethyl group can also react to form ethers. For instance, in the presence of an alcohol like phenol (B47542) and reagents such as triphenylphosphine (B44618) (Ph₃P) and diethyl azodicarboxylate (DIAD), the hydroxymethyl group of HMF can be converted to a phenoxymethyl (B101242) group. nih.gov

Oxidation to Carboxylic Acids

While the aldehyde is more readily oxidized, the hydroxymethyl group can also be oxidized to a carboxylic acid under appropriate conditions. The complete oxidation of HMF to FDCA involves the oxidation of both the aldehyde and the hydroxymethyl groups. nih.govresearchgate.net One pathway for this conversion proceeds through the initial oxidation of the hydroxymethyl group to an aldehyde, forming 2,5-diformylfuran (DFF). researchgate.nettue.nl This step can be achieved using various oxidizing agents, such as sodium nitrite (B80452) in phosphoric acid, which has been shown to convert HMF to DFF in nearly quantitative yields. researchgate.net Subsequent oxidation of the remaining aldehyde group then leads to the dicarboxylic acid. The direct oxidation of the hydroxymethyl group to a carboxylic acid, while leaving the other aldehyde intact, would yield 4-formylfuran-2-carboxylic acid. However, the more common route involves the initial oxidation of the aldehyde at the C2 position to form 4-(hydroxymethyl)furan-2-carboxylic acid. sigmaaldrich.comnih.gov

Table 2: Summary of Functional Group Transformations

| Functional Group | Reaction Type | Product Functional Group | Example Product |

|---|---|---|---|

| Aldehyde | Condensation | Imine | Schiff Base |

| Aldehyde | Oxidation | Carboxylic Acid | 4-(Hydroxymethyl)furan-2-carboxylic acid |

| Aldehyde | Reduction | Alcohol | 2,4-bis(hydroxymethyl)furan |

| Hydroxymethyl | Esterification | Ester | Furan-2,4-diylbis(methylene) diacetate |

| Hydroxymethyl | Etherification | Ether | 4-(Phenoxymethyl)furan-2-carbaldehyde |

| Hydroxymethyl | Oxidation | Carboxylic Acid | 4-Formylfuran-2-carboxylic acid |

Nucleophilic Substitution Reactions to Form Sulfonates

The hydroxymethyl group of this compound, an isomer of the widely studied 5-(hydroxymethyl)furfural (5-HMF), is amenable to nucleophilic substitution reactions after conversion into a better leaving group, such as a sulfonate ester. This transformation significantly enhances the synthetic utility of the molecule, enabling facile nucleophilic displacement which would otherwise be difficult or impossible with the parent alcohol. google.comgoogle.com The process involves reacting the hydroxymethyl group with various sulfonylating agents.

A general method for the preparation of these sulfonate derivatives involves reacting the furan alcohol with a sulfonate species in the presence of a base. google.comwipo.int Common sulfonylating agents include p-toluenesulfonyl halides (leading to tosylates), methanesulfonyl halides (forming mesylates), and trifluoromethanesulfonic anhydride (B1165640) (yielding triflates). google.comgoogle.com The reaction can be performed with either a nucleophilic base or a combination of a non-nucleophilic base and a nucleophile. wipo.int For instance, the synthesis of HMF-triflate is achieved by reacting HMF with trifluoromethanesulfonic anhydride, which creates a highly reactive intermediate. google.com While tosylates and mesylates can also be synthesized, they tend to react more slowly compared to triflates. google.com

These HMF-sulfonates serve as valuable precursors for a variety of derivative compounds. google.comwipo.int The presence of the sulfonate moiety allows for targeted SN2 reactions without interfering with the aldehyde group, thereby controlling the reactivity of the molecule. google.com This process can yield the desired sulfonate products in high molar yields, often ranging from 55% to 70%, with potential for yields of 80-90% or higher under optimized conditions. google.com

Table 1: Synthesis of Sulfonate Esters from Hydroxymethylfurans This table summarizes common reagents used for the sulfonation of the hydroxymethyl group in furan aldehydes.

| Sulfonate Ester | Sulfonylating Agent | Base System | Reference |

|---|---|---|---|

| Tosylate | p-Toluene-sulfonyl halide | Nucleophilic or Non-nucleophilic base | google.comgoogle.com |

| Mesylate | Methane-sulfonyl halide | Nucleophilic or Non-nucleophilic base | google.comgoogle.com |

| Triflate | Trifluoromethanesulfonate anhydride | Nucleophilic or Non-nucleophilic base | google.comgoogle.com |

| Esylate | Ethanesulfonyl halide | Nucleophilic or Non-nucleophilic base | google.com |

Furan Ring Reactivity

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing an atom-economical pathway to synthesize 7-oxanorbornene derivatives. rsc.orgmdpi.com However, the aromatic character of the furan ring often results in low reactivity, necessitating harsh conditions like high temperatures or the use of catalysts to disrupt the aromaticity for the reaction to proceed. nih.gov

The reactivity of the furan diene is highly dependent on the electronic nature of its substituents. Electron-rich furans, such as furan itself and furfuryl alcohol, are more commonly used in Diels-Alder reactions. rsc.org In contrast, furan derivatives with electron-withdrawing groups, such as furfural (B47365) and its isomer this compound, are generally considered poor dienes. rsc.orgmdpi.com This has historically limited their direct use in such cycloadditions. rsc.org

Recent research has shown that these limitations can be overcome. It has been demonstrated that electron-poor 2-formylfurans can directly participate in Diels-Alder couplings with dienophiles like maleimides. rsc.org The key to this breakthrough is the use of an aqueous medium, which provides an additional thermodynamic driving force by promoting the exergonic hydration of the adduct's carbonyl group to a geminal diol. rsc.org This approach enables the synthesis of novel Diels-Alder adducts from renewable furfurals under mild and environmentally friendly conditions. rsc.org For related furan compounds like 2,5-bis(hydroxymethyl)furan (BHMF), Diels-Alder reactions with N-phenylmaleimide derivatives have been successfully investigated to produce adducts in acceptable yields. nih.gov

Table 2: Examples of Dienophiles in Diels-Alder Reactions with Furan Derivatives

| Furan Derivative | Dienophile | Key Finding | Reference |

|---|---|---|---|

| Furfural | Maleimides | Reaction is successful in aqueous media via gem-diol formation. | rsc.org |

| 2,5-Bis(hydroxymethyl)furan | N-Phenylmaleimide | Produces Diels-Alder adducts under optimal conditions. | nih.gov |

| Furan | Maleic Anhydride | Can undergo intramolecular Diels-Alder reactions when tethered. | youtube.com |

Electrophilic Aromatic Substitution on the Furan Ring

The furan ring is electron-rich and undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), allowing for reactions under milder conditions. pearson.com The heteroatom influences the regioselectivity of the substitution. For an unsubstituted furan, electrophilic attack is strongly preferred at the 2-position (alpha to the oxygen) because the corresponding carbocation intermediate (sigma complex) is more stabilized by resonance. pearson.com

In this compound, the outcome of an EAS reaction is dictated by the combined electronic effects of the existing substituents. The molecule has:

An aldehyde group (-CHO) at the C2 position, which is a deactivating, meta-directing group.

A hydroxymethyl group (-CH₂OH) at the C4 position, which is a weakly activating, ortho, para-directing group.

The aldehyde group deactivates the furan ring towards electrophilic attack. The hydroxymethyl group activates the ring. The directing effects are as follows:

The C2-aldehyde group directs incoming electrophiles away from the C3 and C5 positions.

The C4-hydroxymethyl group directs incoming electrophiles to its ortho positions (C3 and C5).

Considering these competing effects, the most likely position for electrophilic substitution is the C5 position. This position is activated by the hydroxymethyl group and is less deactivated by the formyl group compared to the C3 position.

Common EAS reactions applicable to furan rings include halogenation and nitration. quimicaorganica.orgmasterorganicchemistry.com

Halogenation : Direct halogenation of furan with chlorine or bromine must be carried out under dilute conditions and at low temperatures to avoid polyhalogenation. quimicaorganica.org

Nitration : Nitration of furan rings can be achieved, as evidenced by the existence of derivatives like 5-((2-nitrophenoxy)methyl)furan-2-carbaldehyde, which contains a nitro group on an associated benzene ring but demonstrates the compatibility of the furan carbaldehyde structure with nitrating conditions or precursors. sigmaaldrich.com The selective oxidation of 5-(hydroxymethyl)furfural using sodium nitrite in phosphoric acid also involves reactive nitrogen species. researchgate.net

Oxidative Ring Opening Mechanisms

The furan ring, despite its aromaticity, is susceptible to oxidative cleavage under various conditions, making it a useful synthon for linear molecules. researchgate.net Oxidation of the furan nucleus can lead to the formation of 1,4-dicarbonyl compounds, which are valuable intermediates in organic synthesis. researchgate.net The specific products obtained depend on the oxidizing agent and reaction conditions. researchgate.net

One common method for the oxidative ring opening of furans involves reaction with dimethyldioxirane (B1199080) (DMDO). This reagent reacts rapidly with various furan derivatives at room temperature to provide high yields of ring-opened products. rsc.org Other oxidative transformations can yield different functional groups. For example, depending on the chosen oxidant, the furan ring can be converted into butenolides, pyranones, or carboxylic acids. researchgate.net The oxidation of 5-(hydroxymethyl)furfural (5-HMF) can be selectively targeted at the hydroxymethyl group to yield furan-2,5-dicarbaldehyde, or it can be more extensive. researchgate.net The spontaneous oxidation of 5,5'-bis(hydroxymethyl)furoin (DHMF) to 5,5'-bis(hydroxymethyl)furil (BHMF) also highlights the reactivity of furan derivatives towards oxidation. nih.gov

Table 3: Products from the Oxidation of Furan Derivatives

| Furan Type | Oxidizing Agent/Condition | Major Product Type | Reference |

|---|---|---|---|

| General Furans | Dimethyldioxirane | Oxidative ring-opening products | rsc.org |

| General Furans | Various (e.g., NBS, MCPBA) | 1,4-Dicarbonyl compounds, Carboxylic acids | researchgate.net |

| 5-(Hydroxymethyl)furfural | Sodium Nitrite / Phosphoric Acid | Furan-2,5-dicarbaldehyde (oxidation of alcohol) | researchgate.net |

Derivatives of 4 Hydroxymethyl Furan 2 Carbaldehyde: Design, Synthesis, and Structural Diversity

Thiosemicarbazone Derivatives Derived from Furan-2-carbaldehyde with Hydroxymethyl Substitution

Thiosemicarbazones are a significant class of compounds known for their coordination chemistry and biological activities. researchgate.netsemanticscholar.org The synthesis of thiosemicarbazone derivatives from hydroxymethyl-substituted furan-2-carbaldehydes typically involves a condensation reaction between the aldehyde functional group of the furan (B31954) derivative and a thiosemicarbazide (B42300). researchgate.netulima.edu.pescienceopen.com

The general synthetic route involves dissolving the respective furan-2-carbaldehyde and thiosemicarbazide in a suitable solvent, often methanol (B129727) or ethanol, and heating the mixture to reflux. semanticscholar.orgresearchgate.net The reaction is straightforward and generally proceeds with good yields. For instance, new thiosemicarbazone derivatives have been successfully synthesized by condensing thiosemicarbazide with various substituted furan-2-carbaldehydes, including 5-hydroxymethyl-furan-2-carbaldehyde. researchgate.netulima.edu.pescienceopen.com The resulting products are typically crystalline solids and can be characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry. semanticscholar.orgresearchgate.net X-ray crystallography has also been used to determine the molecular structures of some of these derivatives, revealing conformational details. ulima.edu.pescienceopen.com

Table 1: Examples of Thiosemicarbazone Derivatives from Substituted Furan-2-Carbaldehydes

| Derivative Name | Starting Aldehyde | Key Structural Features | Reference(s) |

|---|---|---|---|

| 5-Hydroxymethyl-furan-2-carbaldehyde thiosemicarbazone | 5-Hydroxymethyl-furan-2-carbaldehyde | Furan ring with C5-hydroxymethyl and C2-thiosemicarbazone groups | researchgate.netulima.edu.pe |

| Furan-2-carbaldehyde thiosemicarbazone | Furan-2-carbaldehyde | Unsubstituted furan ring with a C2-thiosemicarbazone group | researchgate.netnih.gov |

| 5-Nitro-furan-2-carbaldehyde thiosemicarbazone | 5-Nitro-furan-2-carbaldehyde | Furan ring with C5-nitro and C2-thiosemicarbazone groups | researchgate.netulima.edu.pe |

Amine and Amide Derivatives from Related Hydroxymethylfuran Carboxylates/Aldehydes

The aldehyde and hydroxymethyl groups of 4-(hydroxymethyl)furan-2-carbaldehyde and its isomers are readily converted into amine and amide functionalities, expanding the structural diversity of accessible derivatives.

Amine Derivatives: Amine derivatives can be prepared through reductive amination of the aldehyde group. umich.edu Research on the related 5-(hydroxymethyl)furan-2-carbaldehyde (5-HMF) has shown that amination can also be achieved with various amines. For example, derivatives have been prepared by reacting 5-HMF aldehydes with tryptamine (B22526) and 1,3-diaminopropane. orientjchem.org The direct/reductive amination of other carbohydrate-derived furan compounds, such as furoin, has also been investigated using ammonia (B1221849) and hydrogen over a Ru/Al2O3 catalyst to produce alcohol-amine derivatives. rsc.org This suggests a viable pathway for converting the aldehyde group of this compound into a primary or secondary amine.

Amide Derivatives: The synthesis of amide derivatives first requires the oxidation of the aldehyde group to a carboxylic acid. The resulting hydroxymethylfuran-2-carboxylic acid can then be coupled with various amines to form amides. A common method for this transformation is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org For instance, 5-(Acetoxymethyl)furan-2-carboxylic acid has been successfully reacted with tryptamine using DCC and DMAP to yield the corresponding amide derivative. orientjchem.org

Table 2: Synthesis of Amine and Amide Derivatives from Furan Precursors

| Derivative Type | Synthetic Method | Precursor | Key Reagents | Reference(s) |

|---|---|---|---|---|

| Amine | Reductive Amination | 5-(Hydroxymethyl)furan aldehydes | Tryptamine, 1,3-diaminopropane | orientjchem.org |

Sulfonate Analogs as Activated Precursors for Further Functionalization

The hydroxymethyl group on the furan ring can be converted into a sulfonate ester, such as a tosylate, mesylate, or triflate. This transformation is significant because sulfonates are excellent leaving groups, turning the hydroxymethyl position into an activated site for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide range of other functional groups.

The synthesis of these sulfonate analogs from the isomeric 5-hydroxymethylfurfural (B1680220) (5-HMF) is well-documented and provides a model for the derivatization of this compound. google.comgoogle.com The process involves reacting the hydroxymethylfuran with a sulfonyl halide (e.g., p-toluenesulfonyl chloride for tosylates, methanesulfonyl chloride for mesylates) or a sulfonate anhydride (B1165640) (e.g., trifluoromethanesulfonic anhydride for triflates). google.comgoogle.com The reaction is typically carried out in the presence of a base. A nucleophilic base like pyridine (B92270) can be used, or a combination of a non-nucleophilic base and a nucleophile. google.comgoogle.com These HMF-sulfonates serve as valuable precursors for synthesizing various other derivatives by providing a pathway for direct halogenation, amination, and thiolation with high yields. google.com

Table 3: Common Sulfonate Esters of Hydroxymethylfurans

| Sulfonate Analog | Sulfonating Agent | Abbreviation | Leaving Group Ability | Reference(s) |

|---|---|---|---|---|

| Tosylate | p-Toluenesulfonyl halide | Ts | Good | google.comgoogle.com |

| Mesylate | Methanesulfonyl halide | Ms | Good | google.comgoogle.com |

Phosphorylated Derivatives (e.g., 4-(Hydroxymethyl)-2-furancarboxyaldehyde-phosphate, 4-HFC-P)

Phosphorylated derivatives represent a biochemically significant class of compounds. A key example is 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P), which is an intermediate in the biosynthesis of the coenzyme methanofuran (B1217411) in certain microorganisms. acs.orgnih.govacs.org

The enzymatic synthesis of 4-HFC-P is catalyzed by the enzyme 4-(hydroxymethyl)-2-furancarboxaldehyde-phosphate synthase (MfnB). acs.orgnih.govresearchgate.net This remarkable enzyme facilitates a complex series of at least 10 distinct chemical reactions to convert two molecules of glyceraldehyde-3-phosphate (GA-3-P) into one molecule of 4-HFC-P. acs.orgnih.govacs.org The proposed mechanism involves an aldol (B89426) condensation, cyclization, and dehydration reactions occurring within the enzyme's active site. nih.govacs.org This biosynthetic pathway highlights a natural route to this specific phosphorylated furan derivative.

In addition to enzymatic methods, a chemical synthesis approach for 4-HFC-P has been described. researchgate.net This process starts with the non-phosphorylated this compound (4-HFC). The phosphorylation is achieved by reacting 4-HFC with a phosphate (B84403) source, such as tetrabutylammonium (B224687) phosphate, in the presence of trichloroacetonitrile (B146778) in an acetonitrile (B52724) solvent. researchgate.net The resulting 4-HFC-P is a precursor for 5-(aminomethyl)-3-furanmethanol-phosphate (F1-P), another intermediate in the methanofuran pathway. acs.orgresearchgate.net

Other Functionalized Furan Derivatives

The dual functionality of this compound allows for a multitude of other transformations, leading to a wide range of functionalized derivatives.

Reduction Products: The aldehyde group can be selectively reduced to a second hydroxymethyl group, yielding a furan-dimethanol derivative like 2,5-bis-(hydroxymethyl)furan (BHMF) from the corresponding 5-HMF. umich.eduwikipedia.org This reduction can be achieved using various catalysts such as nickel, copper chromite, or platinum, as well as reducing agents like sodium borohydride. umich.edu Further hydrogenation can also reduce the furan ring itself. umich.edu

Condensation Products: Similar to other aldehydes, the formyl group readily undergoes condensation reactions with ammonia derivatives to form products such as oximes, phenylhydrazones, and semicarbazones. umich.edu It can also react with aromatic amines to produce Schiff bases. umich.edu

Oxidation Products: The aldehyde group can be oxidized to a carboxylic acid, forming 4-(hydroxymethyl)furan-2-carboxylic acid. Further oxidation of both the aldehyde and hydroxymethyl groups can lead to the formation of furandicarboxylic acids (FDCA). researchgate.net

Ether Derivatives: The hydroxymethyl group can be converted into an ether, such as a methoxymethyl or ethoxymethyl ether, as seen in the formation of 5-(methoxymethyl)furan-2-carbaldehyde (MMF) and 5-(ethoxymethyl)furan-2-carbaldehyde (B1367172) (EMF) during acid hydrolysis of plant materials in the presence of methanol or ethanol. nih.gov

Michael Acceptors: The furan-2-carbaldehyde structure can be extended at the aldehyde position to create Michael acceptor systems, such as α,β-unsaturated ketones. nih.govmdpi.com For example, condensation of 5-HMF with 3,3-Dimethyl-2-butanone yields (E)-1-(5-(hydroxymethyl) furan-2-yl)-4,4-dimethylpent-1-en-3-one. mdpi.com

Computational Chemistry and Theoretical Studies on 4 Hydroxymethyl Furan 2 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., G4MP2 theory)

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn dictate its reactivity. High-level theories like the Gaussian-4 Multilevel Procedure 2 (G4MP2) are employed to achieve high accuracy in predicting molecular energies and thermochemical properties. The G4MP2 method is a composite approach that offers accuracy often within 1 kcal/mol for enthalpies of formation, making it a valuable tool for creating reliable databases of chemical properties. nih.govwikipedia.orgnih.gov

A study on the isomer 5-(Hydroxymethyl)furan-2-carbaldehyde illustrates this approach, where DFT calculations were used to simulate its molecular structure and electronic properties. researchgate.net Such studies reveal that the distribution of electron density, particularly the locations of the HOMO and LUMO, is key to understanding where the molecule is likely to undergo electrophilic or nucleophilic attack. The MESP map further clarifies regions of positive and negative electrostatic potential, highlighting potential sites for intermolecular interactions. researchgate.net For 4-(Hydroxymethyl)furan-2-carbaldehyde, similar calculations would be necessary to map its specific electronic landscape and reactivity profile.

Table 1: Computed Electronic Properties of this compound (Data sourced from PubChem and calculated using various computational methods)

| Property | Value | Reference |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Topological Polar Surface Area | 50.4 Ų | nih.gov |

This table is interactive. Click on the headers to sort.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process calculates bond lengths, bond angles, and dihedral angles. Conformational analysis, an extension of this, explores the different spatial arrangements (conformers) that a molecule can adopt through the rotation of its single bonds and their relative energies.

As an example of this methodology, a study on its isomer, 5-(Hydroxymethyl)furan-2-carbaldehyde, employed the ArgusLab 4.0.1 software with the semi-empirical Austin Model 1 (AM1) parameterization to perform geometry optimization. nih.gov The goal was to find the minimum potential energy conformation, which is presumed to be the most active form for receptor interaction. nih.gov A thorough analysis of this compound would require similar systematic studies of its conformational space using higher-level theories to accurately determine the global minimum energy structure and the energy barriers between different conformers.

Table 2: Computed Geometric and Physical Properties of this compound (Data sourced from PubChem)

| Property | Value | Reference |

| Molecular Formula | C₆H₆O₃ | nih.gov |

| Molecular Weight | 126.11 g/mol | nih.gov |

| Exact Mass | 126.031694049 Da | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Complexity | 102 | nih.gov |

This table is interactive. Click on the headers to sort.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, allowing researchers to map out the entire energy landscape of a chemical transformation. This includes identifying reactants, products, transition states, and intermediates. By calculating the activation energies, chemists can predict the feasibility and kinetics of a reaction pathway.

Specific computational studies detailing the reaction mechanisms involving this compound as a starting material or product were not identified in the search results. However, the principles of such investigations can be understood from research on its isomer, 5-HMF. For example, a comprehensive study used quantum chemical calculations to explore the mechanism of humin formation from 5-HMF under basic conditions. nih.gov The study employed the multi-component artificial-force-induced reaction (MC-AFIR) method to search for reaction paths in the oligomerization of 5-HMF, successfully identifying transition states and intermediates and calculating their barrier heights. nih.gov This type of analysis provides crucial insights into byproduct formation during chemical processes, such as the conversion of biomass to valuable chemicals. nih.gov A similar computational investigation would be required to understand the specific reactivity and potential reaction pathways of this compound.

Predictive Modeling for Structure-Activity Relationships (SAR) based on Electronic Properties

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological or chemical activity. Predictive computational models, often based on electronic properties derived from quantum chemical calculations, are a cornerstone of modern SAR investigations. These models use descriptors like atomic charges, dipole moments, and HOMO/LUMO energies to build a quantitative relationship (QSAR) that can predict the activity of new, untested compounds.

There is a lack of specific, published SAR studies focused on this compound. Developing a predictive SAR model for this compound would first require generating a dataset of its analogs and their corresponding measured activities. Then, computational methods would be used to calculate a range of electronic and steric descriptors for each analog. Finally, statistical methods would establish a correlation between these descriptors and the observed activity.

Illustrating this concept, SAR studies on other furan (B31954) derivatives have been successful. For instance, a study on 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives used similarity searches and subsequent modifications to develop novel inhibitors for the SARS-CoV-2 main protease. nih.gov This process of screening, identifying a hit compound, and then systematically modifying its structure to improve potency is a classic example of how SAR is applied in drug discovery. nih.gov The electronic properties of the furan ring and its substituents are critical in governing the interactions with the biological target, a principle that would undoubtedly apply to any future SAR studies of this compound.

Industrial and Environmental Relevance of 4 Hydroxymethyl Furan 2 Carbaldehyde

Role as a Potential Bio-based Platform Chemical from Renewable Resources

4-(Hydroxymethyl)furan-2-carbaldehyde, an isomer of the more widely studied 5-hydroxymethylfurfural (B1680220) (5-HMF), is emerging as a significant bio-based platform chemical. nih.gov Platform chemicals are versatile molecules derived from biomass that can be converted into a wide array of value-added products, including polymers, fuels, and specialty chemicals. nih.govrsc.org The pursuit of "green" and sustainable chemical feedstocks, driven by concerns over climate change and volatile oil prices, has renewed interest in furan (B31954) derivatives. researchgate.net These compounds, obtained from inedible lignocellulosic biomass, are among the most promising sustainable alternatives to petroleum-derived chemicals. rsc.orgresearchgate.net

The production of furanic platform chemicals like this compound is a cornerstone of the modern biorefinery concept, which aims to replace traditional petroleum refineries with facilities that process biomass. nih.govrsc.org This shift is part of a broader transformation in the chemical industry away from fossil resources. rsc.org Lignocellulosic biomass, composed of cellulose (B213188), hemicellulose, and lignin, is an abundant and often underutilized resource that can be converted into furan compounds through various chemical and biological processes. biofuranchem.comresearchgate.net The versatility of this compound allows it to be upgraded into several other valuable platform compounds, such as 2,4-bis(hydroxymethyl)furan (2,4-BHF), furan-2,4-dicarboxylic acid (2,4-FDCA), and 4-(hydroxymethyl)furan-2-carboxylic acid (4-HMF-2-CA). nih.gov This positions it as a key intermediate in the transition to a more sustainable, bio-based economy. hilarispublisher.comchemistryconferences.org

Precursor for Bio-polymers (e.g., Furandicarboxylic Acid as a polyester (B1180765) monomer)

A primary application for this compound is its role as a precursor in the synthesis of bio-based polymers. This typically involves its oxidation to furan-2,4-dicarboxylic acid (2,4-FDCA). nih.gov This diacid is analogous to the well-researched 2,5-furandicarboxylic acid (FDCA), which the U.S. Department of Energy has identified as a top value-added chemical from biomass. mdpi.com FDCA is a renewable alternative to petroleum-derived terephthalic acid (TPA) for producing green polymers like polyethylene (B3416737) 2,5-furandicarboxylate (PEF). nih.govrsc.orgresearchgate.net

The general pathway for producing furan-based polyesters involves several steps:

Oxidation: The aldehyde and alcohol groups of the furan precursor are oxidized to form a dicarboxylic acid. In the case of this compound, this yields 2,4-FDCA. nih.gov

Polymerization: The resulting furan dicarboxylic acid is then polymerized with a diol (such as ethylene (B1197577) glycol or the bio-based 2,5-bis(hydroxymethyl)furan) through processes like melt polymerization or solution esterification. nih.govresearchgate.net

Polymers derived from furanic monomers exhibit properties that can be comparable or even superior to their petroleum-based counterparts, making them suitable for applications in packaging, textiles, and engineering plastics. nih.govacs.orgnih.gov For example, 2,4-FDCA can be converted into liquid crystal materials. nih.gov The development of polyesters from furan-based building blocks is a significant step toward reducing the global dependence on fossil resources for plastic production. mdpi.comresearchgate.net

Intermediate in Biofuel Production and Fuel Additives (e.g., dimethylfuran, bis(hydroxymethyl)furan)

Beyond polymers, this compound serves as an important intermediate in the production of biofuels and fuel additives. The conversion pathways are analogous to those established for its 5-HMF isomer.

One key derivative is 2,4-bis(hydroxymethyl)furan (2,4-BHF) , which is obtained by the reduction of the aldehyde group in this compound. nih.gov 2,5-Bis(hydroxymethyl)furan (BHMF), the corresponding derivative from 5-HMF, is a well-known bio-feedstock produced from cellulose. nih.govwikipedia.org The reduction of HMF to BHMF can be achieved with high yields using various chemical or enzymatic catalysts. nih.govnih.gov 2,4-BHF is considered a valuable platform compound in its own right, serving as a precursor for other chemicals. nih.gov

Another significant application is the production of furan-based biofuels, such as dimethylfuran (DMF) . 2,5-Dimethylfuran (B142691) is recognized as a promising liquid transport fuel due to its high energy density, high octane (B31449) number, and immiscibility with water. researchgate.net The conversion of HMF to DMF typically proceeds through hydrogenolysis, where the hydroxyl and aldehyde groups are removed. researchgate.netnih.gov A similar multi-step conversion can be envisioned for this compound to produce its corresponding dimethylfuran isomer, further highlighting its potential in the renewable energy sector.

Occurrence and Formation in Biomass Conversion Processes (e.g., from fructose (B13574) dehydration)

This compound, like its isomer 5-HMF, is not typically found in raw biomass but is formed during the chemical conversion of carbohydrates. The primary route to its formation is the acid-catalyzed dehydration of hexose (B10828440) (C6) sugars, particularly fructose. nih.govnih.govnih.gov These sugars are the fundamental building blocks of cellulose and hemicellulose, the main components of lignocellulosic biomass. researchgate.net

The process generally involves:

Hydrolysis of Biomass: Polysaccharides like cellulose and starch are broken down into their constituent monosaccharides, primarily glucose. researchgate.netresearchgate.net

Isomerization: Glucose is often isomerized to fructose, as fructose more readily undergoes dehydration to form HMF isomers. nih.govmdpi.com The five-membered furanose ring structure of fructose facilitates the subsequent dehydration steps. nih.govnih.gov

Dehydration: Fructose undergoes a series of acid-catalyzed dehydration reactions (elimination of three water molecules) to yield the furan ring structure of HMF. nih.govresearchgate.netnih.gov

This conversion can be achieved using various catalysts, including mineral acids, solid acid catalysts, and ionic liquids, often in solvents like dimethyl sulfoxide (B87167) (DMSO) or in biphasic systems to improve yield and selectivity. nih.govnih.gov The reaction conditions, such as temperature, catalyst type, and solvent, are optimized to maximize the production of the desired furan compound while minimizing the formation of byproducts like levulinic acid or humins (polymeric degradation products). hilarispublisher.comgoogle.com

Presence in Food Systems as a Thermally Induced Compound (e.g., Maillard reaction, caramelization)

Furan derivatives, including this compound and its isomer 5-HMF, are known to form in food systems during thermal processing. nih.gov Their presence is a result of non-enzymatic browning reactions, which are crucial for the development of color and flavor in many cooked foods like bread, coffee, and roasted meats. nih.govdss.go.th

The two primary mechanisms for its formation in food are:

Maillard Reaction: This complex series of reactions occurs between reducing sugars (like fructose and glucose) and amino acids when heated. dss.go.th Furan-2-carboxaldehyde, a related compound, is a known major product from the thermal treatment of pentoses and readily reacts with other compounds to generate colors and aromas. dss.go.th The Maillard reaction is responsible for the desirable flavors and brown colors produced when baking, roasting, or frying. dss.go.thnih.gov

Caramelization: This process involves the pyrolysis of sugar at high temperatures without the presence of amino acids. It is essentially the dehydration and degradation of carbohydrates, leading to the formation of a variety of compounds, including furan derivatives. nih.gov

The formation of these furanic compounds is an integral part of food chemistry, contributing significantly to the sensory characteristics of thermally processed foods.

Environmental and Sustainability Aspects of Its Production and Use

The industrial and environmental relevance of this compound is intrinsically linked to the principles of green chemistry and sustainable development. hilarispublisher.comchemistryconferences.org As a chemical derived from renewable biomass, it represents a significant move away from the world's dependence on finite fossil fuels for producing chemicals and materials. rsc.orgresearchgate.net

Key Sustainability Advantages:

Renewable Feedstock: It is produced from lignocellulosic biomass, which is abundant, renewable, and often derived from non-food sources like agricultural or wood residues. researchgate.netbiofuranchem.comoriginmaterials.com This reduces competition with food production and valorizes waste streams.

Carbon Footprint Reduction: Utilizing biomass can lead to products with a lower or even negative carbon footprint compared to their petrochemical counterparts, contributing to the mitigation of greenhouse gas emissions. originmaterials.com

Biodegradability: Many polymers derived from furanic monomers, such as certain polyesters, have been shown to be biodegradable, offering a solution to the persistent problem of plastic waste. biofuranchem.comrsc.org

Challenges and Considerations:

Production Costs and Efficiency: Despite the potential, the commercial-scale production of furan compounds faces challenges. biofuranchem.com Processes can be costly and energy-intensive, and achieving high yields and selectivity from complex biomass feedstocks remains a focus of research. biofuranchem.commdpi.com

Catalyst Development: The development of efficient, robust, and recyclable catalysts is crucial for making the production economically viable. While noble metal catalysts are often effective, their high cost is a major hindrance, prompting research into alternatives based on more abundant transition metals. rsc.orgresearchgate.net

Process Optimization: Research continues on optimizing reaction parameters such as temperature, solvents, and reactor design to improve efficiency and reduce the formation of undesirable byproducts. hilarispublisher.comgoogle.com

Future Research Directions and Outlook

Development of Sustainable and Economical Synthesis Routes for 4-(Hydroxymethyl)furan-2-carbaldehyde

The viability of this compound as a widespread chemical building block hinges on the development of efficient and green production methods. Current research efforts are centered on the catalytic conversion of biomass, a renewable and abundant feedstock. researchgate.net

Future research will likely focus on:

Novel Catalytic Systems: The acid-catalyzed dehydration of hexose (B10828440) sugars is a primary route to HMF isomers. researchgate.net Research is ongoing to discover more efficient and selective catalysts to improve yields and minimize the formation of by-products like humins. researchgate.net The development of solid acid catalysts, such as SO₄²⁻/ZrO₂–Al₂O₃, for direct conversion from starch represents a promising avenue. bohrium.com

Expanded Feedstock Utilization: While fructose (B13574) is a common starting material, the ability to efficiently convert more complex and readily available polysaccharides from lignocellulosic biomass is a major goal. researchgate.netresearchgate.net This includes the use of cellulose (B213188), the main component of biomass, and other sugars like glucose. researchgate.net

Process Intensification and Optimization: Improving reaction conditions, such as the use of sustainable solvent systems like choline (B1196258) chloride/carbon dioxide deep eutectic solvents, can enhance yield and process sustainability. bohrium.com The challenge lies in overcoming the compound's instability, which can lead to degradation during production. researchgate.net

Table 1: Selected Catalytic Approaches for HMF Synthesis

| Starting Material | Catalyst/System | Key Finding | Reference(s) |

| Fructose | Pyridinium phosphate (B84403) | Achieved a 44% yield of HMF. | researchgate.net |

| Fructose | p-toluenesulfonate | Resulted in an average HMF yield of 70%. | researchgate.net |

| Starch | SO₄²⁻/ZrO₂–Al₂O₃ solid catalyst | Enabled the direct one-pot synthesis of HMF from starch. | bohrium.com |

| Glucose | AlCl₃ in ethanol-water | Converted glucose into HMF and its ether derivative, 5-ethoxymethylfurfural. | bohrium.com |

| Fructose / Inulin | Choline chloride/CO₂ (DES) | Demonstrated HMF production in a cheap and sustainable deep eutectic solvent system. | bohrium.com |

Exploration of Novel Chemical Reactivity and Catalytic Transformations of this compound

The bifunctional nature of this compound, possessing both an aldehyde and a hydroxymethyl group on a furan (B31954) ring, allows for a wide array of chemical transformations. researchgate.net Exploring this reactivity is key to unlocking its potential as a versatile intermediate.

Future research directions include:

Selective Functional Group Modification: Developing catalysts and reaction conditions for the selective reduction, oxidation, or modification of either the aldehyde or the alcohol group is crucial. For example, reduction of the formyl group yields 2,5-bis-(hydroxymethyl)furan, a monomer for polymers, while oxidation can produce furan dicarboxylic acids. nih.govumich.edu

Synthesis of Advanced Precursors: The conversion of the hydroxyl group into a better leaving group, such as a sulfonate (tosylate, mesylate), creates highly reactive intermediates for synthesizing a variety of other derivatives. google.com

Carbon-Carbon Bond Forming Reactions: The carboligation of HMF into C12 compounds like 5,5'-bis(hydroxymethyl)furoin (DHMF) and 5,5'-bis(hydroxymethyl)furil (BHMF) opens pathways to larger molecules with potential as polymer building blocks or fuel precursors. nih.gov

Cycloaddition Reactions: The furan ring itself can participate in reactions like Diels-Alder cycloadditions, offering a route to complex bicyclic structures. researchgate.net

Table 2: Examples of Chemical Transformations of HMF Isomers

| Reaction Type | Reagents/Catalyst | Product(s) | Potential Application | Reference(s) |

| Oxidation | Vanadyl phosphate catalyst | Furan-2,5-dicarboxaldehyde (FDA) | Chemical intermediate | sigmaaldrich.com |

| Oxidation | Pyridine-vanadyl complexes | Diformylfurane (DFF) | Chemical intermediate | sigmaaldrich.com |

| Etherification | Solid acid catalysts | 5,5′-oxy(bismethylene)-2-furaldehyde (OBMF) | Prepolymer, antiviral precursor | sigmaaldrich.com |

| Reduction | Nickel or palladium catalyst | 2,5-bis-(hydroxymethyl)tetrahydrofuran | Chemical intermediate | umich.edu |

| Sulfonation | Trifluoromethanesulfonate anhydride (B1165640) | HMF-triflate | Synthetic precursor | google.com |

| Carboligation | Benzaldehyde lyase (biocatalyst) | 5,5'-bis(hydroxymethyl)furoin (DHMF) | Polymer building block | nih.gov |

| Cycloaddition | Alkenes | 3-(2-furanyl)-4,5-dihydo-isoxazole systems | Fine chemicals | researchgate.net |

Discovery and Optimization of Biologically Active Derivatives with Enhanced Efficacy and Selectivity

The furan scaffold is present in many natural products and pharmacologically active compounds, suggesting that derivatives of this compound could possess valuable biological properties. orientjchem.org

Future research in this domain will focus on:

Synthesis of Novel Derivatives: Creating libraries of new compounds by reacting the aldehyde and hydroxyl groups to form structures like Schiff bases, esters, ethers, and amides. orientjchem.orgderpharmachemica.com For instance, reacting the aldehyde with hydrazides can produce ketohydrazide Schiff bases. derpharmachemica.com

Screening for Biological Activity: Testing new derivatives for a range of biological activities, including antimicrobial, anthelmintic, anti-inflammatory, and anticancer effects. orientjchem.orgderpharmachemica.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active derivatives to understand which molecular features are essential for their biological effects. Studies have shown that the presence of a tryptamine (B22526) group and an acyl ether can increase anticancer activity against HeLa cell lines, while an amide linkage reduces it compared to an amine linkage. orientjchem.org The core molecule itself has shown some anticancer and antibacterial activity. orientjchem.org

Table 3: Biological Activities of Selected HMF Derivatives

| Derivative Class | Specific Compound Example | Tested Activity | Finding | Reference(s) |

| Amine Derivative | (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Cytotoxicity (HeLa cells) | Most potent activity in the tested series with an IC₅₀ of 62.37 µg/mL. | orientjchem.org |

| Amide Derivative | Amide derivative of methyl–5-(hydroxymethyl)-2–furan carboxylate | Cytotoxicity (HeLa cells) | Less potent than the corresponding amine derivative. | orientjchem.org |

| Schiff Bases | 2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides | Antimicrobial, Anthelmintic | Compounds showed significant anthelmintic activity and were screened for antibacterial properties. | derpharmachemica.com |

| Acetal | Hypofuran A (2,3-Butylene acetal) | Antibacterial | Showed modest activity against Staphylococcus aureus. | nih.gov |

Integration of this compound into Advanced Biorefinery Concepts

The ultimate goal for a sustainable chemical industry is the creation of integrated biorefineries that convert biomass into a spectrum of valuable products, analogous to modern petroleum refineries. nih.gov this compound is recognized as a key platform chemical in this model. nih.govresearchgate.netbohrium.com

Future research will need to address:

Upgrading to Fuels and Chemicals: Developing efficient catalytic pathways to convert 4-HMF into biofuels, such as 2,4-dimethylfuran (B1205762) (2,4-DMF) or branched-chain alkanes, and other high-value chemicals. nih.gov It can be upgraded to precursors for liquid crystal materials and pharmaceuticals. nih.gov

Mitigating Toxicity in Fermentation: HMF and other aldehydes produced during biomass hydrolysis can be toxic to microorganisms used in subsequent fermentation steps. nih.gov Future work must focus on developing robust microbial strains or implementing detoxification steps to allow for seamless integration of hydrolysis and fermentation processes.

Deeper Understanding of Biological Interactions and Mechanisms of Action at the Molecular Level

A fundamental understanding of how this compound and its derivatives interact with biological systems is essential for developing safe and effective applications.

Key areas for future investigation include:

Identifying Molecular Targets: Determining the specific proteins, enzymes, or nucleic acids that HMF and its derivatives interact with to exert their biological effects. For example, HMF has been shown to be toxic to honey bees, causing intestinal ulcerations, and one study indicated it may damage DNA. nih.govresearchgate.net

Elucidating Mechanisms of Toxicity: The aldehyde group is known to be reactive and can contribute to cellular toxicity, hindering the growth of microbes like E. coli and Saccharomyces cerevisiae. nih.gov Further research is needed to understand these mechanisms at a molecular level. Studies on HMF metabolites have shown involvement of organic anion transporters in renal accumulation, leading to selective kidney damage in mice, which points to specific transport mechanisms that warrant further investigation. researchgate.net

Structural Biology Studies: X-ray crystallography has revealed that in the solid state, HMF molecules form infinite hydrogen-bonding chains involving the hydroxymethyl and aldehyde oxygen atoms. nih.govresearchgate.net These chains are further linked by weaker C-H···O contacts, forming a three-dimensional network. nih.gov Understanding these fundamental interactions is a prerequisite for designing derivatives with specific binding properties.

常见问题

What are the established synthetic routes for 4-(Hydroxymethyl)furan-2-carbaldehyde in laboratory settings, and how do reaction conditions influence yield and purity?

Answer:

The compound is primarily synthesized via acid-catalyzed dehydration of hexose sugars (e.g., D-glucose) under controlled conditions. Key factors include:

- Catalyst selection: Homogeneous acids (e.g., HCl, H₂SO₄) or heterogeneous catalysts (e.g., zeolites) influence reaction kinetics and byproduct formation .

- Solvent systems: Biphasic systems (water/organic solvents) improve yield by extracting the product and reducing degradation .

- Temperature and time: Optimal yields (reported ~40-60%) are achieved at 120–160°C for 1–3 hours, with prolonged heating increasing humin formation .

- Purity control: Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization is recommended .

How can researchers differentiate between structural isomers of hydroxymethyl furan carbaldehydes using spectroscopic and chromatographic techniques?

Answer:

Isomers such as 5-(hydroxymethyl)furan-2-carbaldehyde and its positional isomers require:

- NMR analysis: Distinct ¹H/¹³C NMR shifts for aldehyde protons (δ ~9.5–10.0 ppm) and furan ring protons (δ ~6.5–7.5 ppm) .

- IR spectroscopy: Aldehyde C=O stretches (~1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3400 cm⁻¹) vary slightly based on substitution patterns .

- Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or GC-MS with derivatization (e.g., silylation) separates isomers based on retention times .

What methodologies are recommended for determining the thermodynamic properties of this compound, such as enthalpy of formation and combustion energy?

Answer:

- Combustion calorimetry: Bomb calorimetry (e.g., B-08-MA system) measures combustion energy (ΔU) in an oxygen atmosphere. Corrections for nitric acid formation and heat loss are critical .

- Enthalpy calculations: Use the relationship ΔH°f (solid) = ΔH°combustion (observed) – ΣΔH°f (products) + ΣΔH°f (reactants). Compare results with computational methods (e.g., group additivity) to validate accuracy .

- DSC/TGA: Differential scanning calorimetry determines phase transitions and thermal stability up to decomposition .

In the context of acid-catalyzed reactions, what mechanistic pathways lead to the formation of this compound, and how can side-product formation be minimized?

Answer:

- Mechanism: Protonation of glucose followed by dehydration forms intermediates (3-deoxyglucosone, 5-hydroxymethylfurfural). Isomerization occurs via keto-enol tautomerism .

- Side-product mitigation:

What are the best practices for analyzing this compound in complex biological matrices like food products?

Answer:

- Sample preparation: Liquid-liquid extraction (LLE) with ethyl acetate or solid-phase extraction (SPE) using C18 cartridges removes interfering compounds (e.g., sugars, proteins) .

- Detection:

- GC×GC-TOFMS: Two-dimensional gas chromatography with time-of-flight MS resolves co-eluting compounds in honey or thermally processed foods .

- HPLC-UV/DAD: Reverse-phase columns (e.g., Zorbax SB-C18) with UV detection at 280 nm quantify the compound in beverages .

- Validation: Spike recovery tests (85–110%) and internal standards (e.g., 5-methylfurfural) ensure accuracy .

How should researchers address discrepancies in reported stability data for this compound under varying storage conditions?

Answer:

- Controlled stability studies: Store samples under argon at 2–8°C and test degradation via HPLC at intervals (0, 7, 30 days). Monitor aldehyde oxidation to carboxylic acids .

- Light sensitivity: Use amber vials and compare degradation rates under UV vs. dark conditions .

- Data reconciliation: Apply Arrhenius kinetics to extrapolate shelf-life across temperatures and validate with accelerated aging tests .

What experimental strategies can be employed to study the role of this compound in the formation of polymeric byproducts like humins?

Answer:

- Kinetic trapping: Quench reactions at timed intervals and analyze intermediates using MALDI-TOF or ESI-MS to identify oligomeric species .

- Model systems: React the compound with fructose or levulinic acid under controlled pH (1–3) to simulate humin formation pathways .

- Spectroscopic monitoring: In-situ ATR-FTIR tracks carbonyl and hydroxyl group interactions during polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。